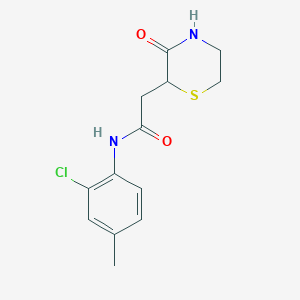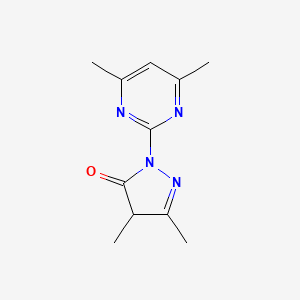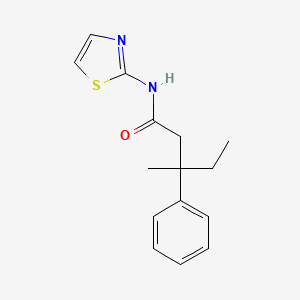![molecular formula C21H24N2O4 B4411937 2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4411937.png)
2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Overview
Description
2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known by its chemical name, MPP. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of MPP is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX activity, MPP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. MPP has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of MPP is its high potency. It has been shown to be effective at low concentrations, making it a useful tool for studying the inflammatory response. However, one of the limitations of MPP is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPP. One potential direction is the development of MPP analogs with improved potency and reduced toxicity. Another direction is the investigation of MPP's potential therapeutic properties in animal models of inflammatory disorders. Additionally, the mechanism of action of MPP could be further elucidated to better understand its therapeutic effects.
Conclusion:
In conclusion, 2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide is a chemical compound with potential therapeutic properties. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the treatment of various inflammatory disorders. The synthesis of MPP involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as DCC. MPP exerts its therapeutic effects by inhibiting the activity of COX enzymes, reducing the production of prostaglandins and inflammation. MPP has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. These properties make it a potential candidate for the treatment of various inflammatory disorders such as arthritis, multiple sclerosis, and Crohn's disease.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-7-3-6-10-19(15)27-16(2)20(24)22-18-9-5-4-8-17(18)21(25)23-11-13-26-14-12-23/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIYTCUANMITLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)
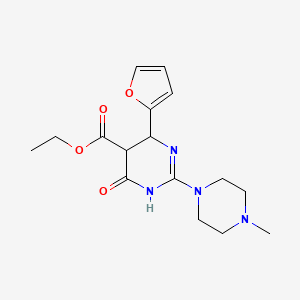
![3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4411868.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)
![N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4411887.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide](/img/structure/B4411900.png)
![4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
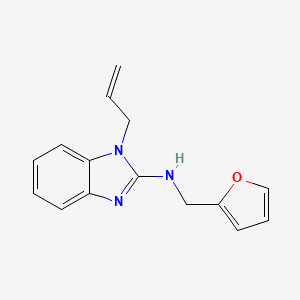
![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)
